N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydrobenzofuran moiety and a 2-methyloxazol-4-yl substituent.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-21-17(11-26-13)14-4-6-15(7-5-14)27(23,24)20-12-19(22)9-2-3-18-16(19)8-10-25-18/h4-8,10-11,20,22H,2-3,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAGBCNIRQLKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC4=C3C=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a tetrahydrobenzofuran moiety with a benzenesulfonamide structure, which may contribute to its pharmacological properties. The following sections provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H24N2O3S, with a molecular weight of approximately 364.47 g/mol. Its structure allows for various interactions with biological targets due to the presence of hydroxyl and sulfonamide functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 364.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis typically involves several key steps:
- Formation of Tetrahydrobenzofuran : Starting from commercially available precursors.
- Introduction of the Methyloxazole Group : Utilizing coupling reactions to attach the oxazole moiety.
- Final Sulfonamide Formation : Achieved through reaction with sulfonyl chlorides under basic conditions.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The compound's hydroxyl and sulfonamide groups facilitate hydrogen bonding and other non-covalent interactions that are crucial for binding affinity to target sites.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : Similar compounds have shown inhibition of lipoxygenases (LOXs), which play a role in inflammatory processes. Studies suggest that modifications in the sulfonamide group can enhance potency against specific LOX isoforms .
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrahydrobenzofuran structure is associated with enhanced anticancer activity due to its ability to induce apoptosis in malignant cells.
- Neuroprotective Effects : The tetrahydrobenzofuran moiety is known for neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases.
Case Study 1: Inhibition of Lipoxygenases
A study focused on the inhibitory effects of similar compounds on human lipoxygenases (LOXs), specifically platelet-type 12-(S)-LOX (12-LOX). The results demonstrated that derivatives exhibited nanomolar potency against 12-LOX and showed selectivity over other related enzymes. This suggests potential applications in treating inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro tests were conducted on various cancer cell lines (e.g., breast and colon cancer). Results indicated that the compound caused significant cell death at micromolar concentrations, with mechanisms involving cell cycle arrest and induction of apoptosis being investigated further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Sulfonamide Derivatives with Triazole Moieties (Compounds [4–15], )
- Structural Differences : Unlike the target compound’s oxazole and tetrahydrobenzofuran groups, these derivatives incorporate triazole rings (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones).
- Synthesis : Synthesized via sequential hydrazide formation, isothiocyanate coupling, and cyclization in basic media. The target compound’s synthesis might similarly involve α-halogenated ketones or heterocyclic coupling .
b. (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Structural Differences : This compound substitutes the tetrahydrobenzofuran with a bulky (4-methoxyphenyl)(naphthalen-1-yl)methyl group, leading to distinct steric and electronic profiles.
- Analytical Data :
c. HMC Compounds ()
- Therapeutic Relevance : HMC compounds target inflammatory/autoimmune disorders (e.g., rheumatoid arthritis) via sulfonamide-mediated interactions, suggesting a plausible pathway for the target compound .
Spectroscopic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
